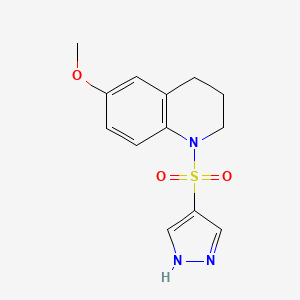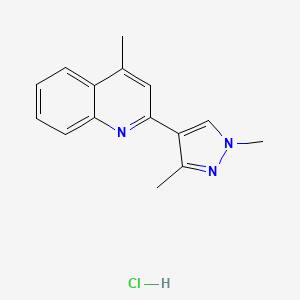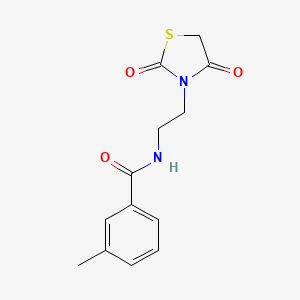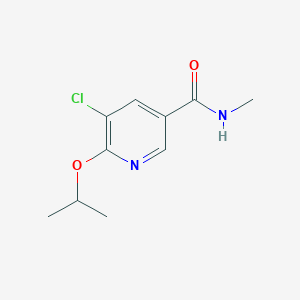
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine, also known as PQA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PQA is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In
作用机制
The mechanism of action of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine is not fully understood, but it is thought to act by inhibiting various cellular pathways. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been found to inhibit the activity of several enzymes, including phosphodiesterases and protein kinases, which are involved in various cellular processes. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines. Additionally, N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been found to act as a fluorescent probe for the detection of metal ions, making it useful in the study of metal ion transport and metabolism in cells.
实验室实验的优点和局限性
One of the advantages of using N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine is its potential toxicity, which must be taken into consideration when designing experiments.
未来方向
There are several future directions for research involving N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine. One area of interest is the development of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine-based cancer treatments. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Another area of interest is the study of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine's anti-inflammatory properties, which could lead to the development of new treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine and its potential toxicity.
合成方法
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine can be synthesized using a variety of methods, including the reaction of 2-chloroquinoxaline with 5-aminopyrazole in the presence of a base. Another method involves the reaction of 2-aminopyrazine with 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. Both methods produce N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine in good yields and purity.
科学研究应用
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been found to have a wide range of scientific research applications. One of its most promising uses is in the study of cancer. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has also been found to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis. Additionally, N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been used as a fluorescent probe for the detection of metal ions, making it a valuable tool for studying metal ion transport and metabolism in cells.
属性
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-11-10(3-1)13-8-12(16-11)14-7-9-5-6-15-17-9/h1-6,8H,7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDJEPVUUXLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7530079.png)


![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)



![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)

![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)

![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)